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molecular formula C14H12Br2O2 B8365426 (5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanol

(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanol

Cat. No. B8365426
M. Wt: 372.05 g/mol
InChI Key: XCNONWZHVKEVAY-UHFFFAOYSA-N
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Patent
US06919336B2

Procedure details

(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanone (16.5 g; 44.6 mmol), R-(+)-BINAP (1.38 g; 2.23 mmol), Pd(OAc)2 (1.499 g; 6.69 mmol), PPh3 (3.03 g; 11.6 mmol), Cs2CO3 (29.1 g; 89.2 mmol) and 2,4-Difluoroaniline (6.8 ml; 66.9 mmol) are dissolved in dioxane (600 ml) and heated to 135° C. for 1.5 hours. The reaction mixture is cooled, filtered, evaporated and purified via chromatography (SiO2; acetone/hexanes 5:95>10:90) to yield the title product as yellow crystals (10.7 g; 57%).
Name
(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanone
Quantity
16.5 g
Type
reactant
Reaction Step One
[Compound]
Name
R-(+)-BINAP
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1.499 g
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=2)=[O:9])[CH:7]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].FC1C=C(F)C=CC=1N>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=2)[OH:9])[CH:7]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
(5-Bromo-2-methoxy-phenyl)-(4-bromo-phenyl)-methanone
Quantity
16.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)Br)OC
Name
R-(+)-BINAP
Quantity
1.38 g
Type
reactant
Smiles
Name
Quantity
3.03 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Cs2CO3
Quantity
29.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
6.8 mL
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.499 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified via chromatography (SiO2; acetone/hexanes 5:95>10:90)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC=C(C=C1)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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